molecular formula C17H15N3OS B11766152 N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide

N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide

Katalognummer: B11766152
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: QQBQMNBOXLAMCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide: is a compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide typically involves the Hantzsch thiazole synthesis. This method includes the cyclocondensation of α-haloketones with thiourea or thioamides in the presence of a base. The reaction conditions often involve heating the reactants in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions: N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

Chemistry: N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .

Wirkmechanismus

The mechanism of action of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or block receptors, leading to its biological effects. The thiazole ring’s aromaticity and electron distribution play a crucial role in its binding affinity and activity .

Vergleich Mit ähnlichen Verbindungen

    Thiazole: The parent compound, which shares the core structure.

    Benzothiazole: Similar in structure but with a fused benzene ring.

    Thiazolidine: A saturated analog of thiazole.

Uniqueness: N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry .

Eigenschaften

Molekularformel

C17H15N3OS

Molekulargewicht

309.4 g/mol

IUPAC-Name

2-(2-anilino-1,3-thiazol-4-yl)-N-phenylacetamide

InChI

InChI=1S/C17H15N3OS/c21-16(18-13-7-3-1-4-8-13)11-15-12-22-17(20-15)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,20)

InChI-Schlüssel

QQBQMNBOXLAMCJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.